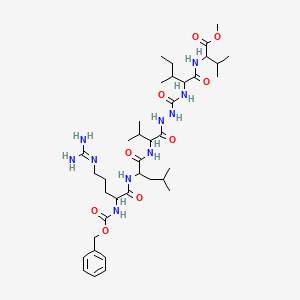

Z-Arg-Leu-Val-Agly-Ileu-Val-OMe

Description

Properties

Molecular Formula |

C38H64N10O9 |

|---|---|

Molecular Weight |

805.0 g/mol |

IUPAC Name |

methyl 2-[[2-[[[2-[[2-[[5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]carbamoylamino]-3-methylpentanoyl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C38H64N10O9/c1-10-24(8)30(33(51)45-29(23(6)7)35(53)56-9)46-37(54)48-47-34(52)28(22(4)5)44-32(50)27(19-21(2)3)42-31(49)26(17-14-18-41-36(39)40)43-38(55)57-20-25-15-12-11-13-16-25/h11-13,15-16,21-24,26-30H,10,14,17-20H2,1-9H3,(H,42,49)(H,43,55)(H,44,50)(H,45,51)(H,47,52)(H4,39,40,41)(H2,46,48,54) |

InChI Key |

ZLXFGUGFOLETFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)NNC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Z Arg Leu Val Agly Ileu Val Ome

Strategies for Oligopeptide Assembly

The construction of the peptide backbone of Z-Arg-Leu-Val-Agly-Ileu-Val-OMe can be approached through two principal methodologies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Each strategy offers distinct advantages and disadvantages, and the choice between them often depends on the desired scale of synthesis, purity requirements, and the specific challenges posed by the peptide sequence.

Principles and Methodological Advances in Solid-Phase Peptide Synthesis (SPPS) for this compound

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, has become the dominant methodology for the synthesis of peptides up to around 70 amino acids in length due to its efficiency and the ease of purification. nih.govrsc.org The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. rsc.org This allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing of the resin. nih.gov

For a complex peptide such as this compound, a typical Fmoc/tBu-based SPPS strategy would be employed. This involves the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the incoming amino acids, while acid-labile groups like tert-butyl (tBu) are used for the permanent protection of reactive amino acid side chains. nih.gov

A plausible SPPS strategy for the synthesis of the target peptide would involve the following key steps:

Resin Selection and Loading: A suitable resin, such as a Rink amide resin, would be chosen to ultimately yield the C-terminal methyl ester after cleavage and workup. The first amino acid, Fmoc-Val-OH, would be coupled to the resin.

Iterative Deprotection and Coupling: The synthesis would proceed with repeated cycles of Fmoc deprotection, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. nih.gov

Incorporation of Sterically Hindered and Achiral Residues: The presence of bulky and sterically hindered residues like Isoleucine (Ile) and Valine (Val) in the sequence necessitates the use of highly efficient coupling reagents to ensure complete and rapid reaction, minimizing the risk of racemization. sigmaaldrich.comnih.gov For these challenging couplings, potent activating reagents such as phosphonium (B103445) or aminium salts are preferred. sigmaaldrich.com The incorporation of the achiral glycine (B1666218) analogue (Agly) would be achieved using a suitable N-protected Agly monomer.

N-Terminal Z-Group Introduction: The final amino acid to be coupled would be Z-Arg(Pbf)-OH, where the arginine side chain is protected with the acid-labile pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. This step introduces the permanent N-terminal Z-group.

Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) in the presence of scavengers to prevent side reactions. nih.gov The Z-group, being stable to these conditions, remains intact on the N-terminus of the cleaved peptide.

The choice of coupling reagents is critical for the successful synthesis of this peptide, especially given the presence of multiple sterically hindered residues. The following table outlines a selection of modern coupling reagents suitable for such challenging syntheses.

| Coupling Reagent | Class | Key Features |

| HATU | Aminium Salt | Highly efficient, especially for sterically hindered amino acids. sigmaaldrich.combachem.com |

| HBTU | Aminium Salt | A widely used and effective coupling reagent. sigmaaldrich.com |

| PyBOP | Phosphonium Salt | Another powerful reagent for difficult couplings. sigmaaldrich.com |

| COMU | Aminium Salt | Offers high efficiency and improved safety profile compared to HOBt-based reagents. bachem.com |

| DIC/HOBt | Carbodiimide/Additive | A classic and cost-effective combination, effective for many standard couplings. bachem.com |

Considerations for Solution-Phase Synthesis Approaches in Peptide Construction

Solution-phase peptide synthesis, while being the classical approach, remains highly relevant, particularly for large-scale industrial production and for the synthesis of peptides that are difficult to assemble on a solid support. nih.govyoutube.com In this methodology, the peptide is synthesized in a homogenous solution, and the product is isolated and purified after each coupling step. youtube.com

A solution-phase synthesis of this compound would typically involve a fragment condensation strategy. The hexapeptide would be divided into smaller, more manageable fragments (e.g., two or three di- or tri-peptides), which are synthesized and purified individually before being coupled together to form the final product. This approach can help to overcome problems of insolubility and aggregation that can occur with longer peptide chains.

Key considerations for a solution-phase synthesis of the target peptide include:

Protecting Group Strategy: A careful selection of orthogonal protecting groups is crucial to allow for the selective deprotection of specific functional groups during the synthesis. For instance, the Z-group could be used for N-terminal protection of one fragment, while a Boc-group protects the N-terminus of another.

Coupling Reagents: Similar to SPPS, potent coupling reagents are required to ensure efficient and racemization-free coupling of the peptide fragments.

Purification: Each intermediate peptide fragment must be rigorously purified, typically by chromatography or crystallization, before proceeding to the next coupling step. This can be a labor-intensive process. rsc.org

Recent advancements, such as the Group-Assisted Purification (GAP) chemistry, aim to simplify the purification process in solution-phase synthesis, making it a more attractive option. rsc.orgnih.gov

N-Terminal Benzyloxycarbonyl (Z) Protection Chemistry

The benzyloxycarbonyl (Z or Cbz) group is a cornerstone of peptide synthesis, offering robust protection for amino groups. nih.govacs.org Its chemical properties and historical significance make it a vital tool in the synthesis of complex peptides like this compound.

Historical Development and Mechanistic Aspects of Z-Group Introduction and Cleavage

The Z-group was first introduced by Max Bergmann and Leonidas Zervas in 1932, a development that revolutionized peptide synthesis by providing a reliable and removable protecting group for amines. acs.orgnih.gov This discovery enabled the controlled, stepwise synthesis of peptides for the first time. acs.org

Introduction of the Z-Group: The Z-group is typically introduced by reacting the amino group of an amino acid with benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl) under basic conditions. nih.gov The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate, leading to the formation of a carbamate (B1207046) and the liberation of hydrochloric acid, which is neutralized by the base. nih.gov

Cleavage of the Z-Group: The Z-group is renowned for its stability under a range of conditions, yet it can be cleaved under specific and relatively mild conditions, a key feature of its utility. The two primary methods for its removal are:

Hydrogenolysis: This is the most common method and involves the treatment of the Z-protected peptide with hydrogen gas in the presence of a palladium catalyst, typically palladium on charcoal (Pd/C). nih.govacs.org The reaction proceeds via the reductive cleavage of the benzylic C-O bond, releasing toluene (B28343) and the unstable carbamic acid, which readily decarboxylates to yield the free amine. nih.gov

Acidolysis: The Z-group can also be cleaved by strong acids such as HBr in acetic acid or liquid HF. nih.gov This method is less common due to the harsh conditions, which can lead to side reactions and the cleavage of other acid-labile protecting groups.

Orthogonality and Selective Deprotection Strategies in Z-Protected Peptides

The concept of orthogonality is central to modern peptide synthesis, referring to the use of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups in the molecule. nih.gov The Z-group plays a crucial role in orthogonal protection schemes.

The Z-group is stable to the basic conditions used to remove the Fmoc group and the mild acidic conditions used to remove the Boc group, making it orthogonal to both. nih.gov This orthogonality allows for complex synthetic strategies where different parts of a peptide can be selectively deprotected and modified. For example, in the synthesis of a branched or cyclic peptide, a Z-group on a side chain can remain intact while Fmoc or Boc groups on the backbone are removed. nih.gov

A recent study highlighted a novel deprotection strategy where the Fmoc group was removed under acidic hydrogenolysis conditions, a method that is tolerant of N-Boc groups, further expanding the versatility of orthogonal protection schemes in the synthesis of complex peptides. nih.gov

The following table summarizes the orthogonality of the Z-group with other common protecting groups:

| Protecting Group | Cleavage Conditions | Orthogonal to Z-Group? |

| Fmoc | Base (e.g., Piperidine) | Yes |

| Boc | Mild Acid (e.g., TFA) | Yes |

| tBu (tert-butyl) | Strong Acid (e.g., TFA) | No (cleaved under similar conditions) |

| Pbf | Strong Acid (e.g., TFA) | No (cleaved under similar conditions) |

Influence of Z-Group Lability on Peptide Synthesis Efficiency and Purity

The lability of the Z-group can be influenced by several factors, including the specific deprotection conditions used and the presence of other functional groups in the peptide. For instance, the presence of electron-donating or -withdrawing groups on the phenyl ring of the Z-group can alter its stability towards acidolysis. nih.gov

The following table provides a hypothetical representation of how the choice of deprotection method and conditions can influence the yield and purity of a Z-protected peptide, based on the principles gathered from the literature.

| Deprotection Method | Conditions | Expected Yield | Expected Purity | Potential Issues |

| Hydrogenolysis | H₂, 10% Pd/C, Methanol, RT | High | High | Catalyst poisoning, incomplete reaction with certain substrates. |

| Transfer Hydrogenolysis | Ammonium Acetate, 10% Pd/C, Methanol/Acetic Acid, RT | High | High | May require optimization of the hydrogen donor. |

| Acidolysis | HBr in Acetic Acid, RT | Moderate to High | Moderate | Harsh conditions can lead to side reactions and cleavage of other protecting groups. |

| Strong Acidolysis | Liquid HF | Moderate | Low to Moderate | Extremely harsh, requires specialized equipment, can cause significant side reactions. |

C-Terminal Methyl Esterification Strategies

The C-terminal methyl ester of a peptide, as seen in this compound, is a common modification that can significantly influence its properties. This modification is achieved through various synthetic methods and has profound implications for the peptide's behavior.

Methodologies for Carboxyl Methyl Ester Formation in Peptide Synthesis

The formation of a C-terminal methyl ester in peptide synthesis can be accomplished through several established methodologies. One of the most traditional methods is the Fischer-Speier esterification , which involves reacting a carboxylic acid with an alcohol, in this case, methanol, in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. mdpi.comwikipedia.orgorganic-chemistry.org The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. mdpi.comwikipedia.org

Another common reagent for methyl esterification is diazomethane (B1218177) (CH₂N₂) or its safer alternative, trimethylsilyldiazomethane (B103560) (TMS-diazomethane) . nih.govmasterorganicchemistry.comlibretexts.org This reaction is highly efficient and proceeds via an acid-base reaction where the acidic proton of the carboxylic acid protonates diazomethane, followed by an Sₙ2 reaction where the carboxylate acts as a nucleophile, displacing nitrogen gas. libretexts.orgyoutube.com

In the context of solid-phase peptide synthesis (SPPS), C-terminal esters can be prepared directly on the resin. nih.govysu.am For instance, a method utilizing a hydrazine-containing resin allows for the production of peptides with C-terminal methyl esters directly from the solid support. nih.gov Another approach involves the direct conversion of resin-bound peptides to their C-terminal esters by treating the resin with anhydrous HCl in an alcohol. ysu.am This method is advantageous as it can be mild and high-yielding. ysu.am A specialized technique involves anchoring the C-terminal amino acid ester, such as Fmoc-Cys-OMe, to a trityl-based resin through its side chain, followed by standard Fmoc-based SPPS. nih.govnih.govacs.orgumn.edu

| Method | Description | Advantages | Disadvantages |

| Fischer-Speier Esterification | Reaction of a carboxylic acid and an alcohol with an acid catalyst. mdpi.comwikipedia.org | Simplicity, use of direct reagents. wikipedia.org | Equilibrium reaction requiring removal of water or excess reagent. wikipedia.orgorganic-chemistry.org |

| Diazomethane/TMS-diazomethane | Reaction of a carboxylic acid with diazomethane or its trimethylsilyl (B98337) derivative. nih.govmasterorganicchemistry.comlibretexts.org | High efficiency, formation of N₂ as the only byproduct. nih.govmasterorganicchemistry.com | Diazomethane is toxic and potentially explosive. masterorganicchemistry.comlibretexts.org |

| Direct Conversion on Resin | Treatment of resin-bound peptide with anhydrous HCl in alcohol. ysu.am | Mild conditions, high yields, adaptable to various alcohols. ysu.am | Requires specific resin types and careful optimization of HCl concentration. ysu.am |

| Side-Chain Anchoring | Anchoring of C-terminal amino acid ester to resin via its side chain. nih.govnih.govacs.org | Allows for synthesis of peptides with C-terminal esters using standard SPPS. nih.govnih.gov | Primarily applicable to amino acids with suitable side-chain functional groups (e.g., Cysteine). nih.govnih.gov |

Impact of Methyl Esterification on Peptide Hydrophobicity and Membrane Interactions

Studies have shown a direct correlation between the number of ester groups on a peptide and its retention time in reverse-phase high-performance liquid chromatography (RP-HPLC), a measure of hydrophobicity. digitellinc.com Specifically, the C-terminal ester has been observed to contribute significantly to this increase in hydrophobic character. digitellinc.com This enhanced hydrophobicity facilitates the peptide's interaction with the lipid bilayer of cell membranes, potentially leading to increased cellular uptake. nih.govdigitellinc.com The presence of a C-terminal methyl ester, along with a prenyl group, is necessary for the proper membrane targeting and function of certain proteins. nih.gov

Susceptibility to Enzymatic Hydrolysis by Endogenous Esterases and Implications for Prodrug Design

The C-terminal methyl ester of a peptide is susceptible to hydrolysis by endogenous esterases present within cells. ysu.amnih.gov This enzymatic cleavage converts the ester back to the active carboxylic acid form. ysu.am This characteristic is a cornerstone of prodrug design, where a less active or inactive esterified peptide is administered and then converted to its active form at the target site. ysu.amdigitellinc.com

This strategy offers several advantages. By masking the polar carboxylic acid, the peptide's membrane permeability is improved, allowing it to reach its intracellular target. ysu.amdigitellinc.com Once inside the cell, esterases hydrolyze the ester, releasing the active drug. ysu.am The rate of this hydrolysis can be influenced by the nature of the ester group. digitellinc.com For instance, C-terminal methyl esters have been shown to be more hydrolytically stable than esters on amino acid side chains. digitellinc.com The controlled release of the active peptide within the cell can enhance its therapeutic effect and minimize off-target effects. This approach has been successfully employed to improve the delivery of various therapeutic peptides. nih.govmdpi.com

Integration of Unnatural/Modified Amino Acid Residues (e.g., Hypothetical 'Agly' Moiety)

The incorporation of unnatural amino acids (UAAs) into a peptide sequence, represented here by the hypothetical 'Agly' moiety, is a powerful tool for modifying its structure and function. nih.govsigmaaldrich.comnih.gov

Synthetic Routes for Incorporating Non-Canonical Amino Acids into Peptide Sequences

The primary method for incorporating non-canonical amino acids into a peptide sequence is solid-phase peptide synthesis (SPPS) . asm.orgyoutube.com In this stepwise process, amino acids, including custom-synthesized unnatural ones, are sequentially added to a growing peptide chain that is attached to a solid resin support. asm.org The availability of a wide range of commercially sourced or synthetically accessible Fmoc-protected unnatural amino acid building blocks facilitates their seamless integration into peptides using standard SPPS protocols. sigmaaldrich.comnih.gov

Other methods for incorporating UAAs include:

Cell-free protein synthesis (CFPS): This in vitro method allows for the production of peptides and proteins containing UAAs without the constraints of a living cell. nih.gov

Genetic code expansion (GCE): This in vivo technique involves engineering the translational machinery of a cell to recognize a specific codon (often a stop codon) and insert a UAA at that position. nih.govacs.org This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired UAA. youtube.comyoutube.com

| Method | Description | Key Features |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical synthesis of a peptide on a solid support. asm.org | High versatility, allows for incorporation of a wide variety of UAAs. sigmaaldrich.comnih.gov |

| Cell-Free Protein Synthesis (CFPS) | In vitro synthesis of proteins and peptides. nih.gov | Bypasses cellular toxicity issues and allows for direct manipulation of the reaction environment. nih.gov |

| Genetic Code Expansion (GCE) | In vivo incorporation of UAAs by reprogramming the genetic code. nih.govacs.org | Allows for the site-specific incorporation of UAAs into proteins in living cells. youtube.com |

Conformational Constraints and Topochemical Effects Introduced by Modified Residues

The incorporation of unnatural amino acids can impose significant conformational constraints on a peptide, influencing its three-dimensional structure. nih.govnih.govmdpi.com These constraints arise from the unique side chains or backbone modifications of the UAA. For example, α,α-disubstituted amino acids restrict the rotational freedom around the peptide backbone, often inducing specific secondary structures like helices or turns. researchgate.net The introduction of a dehydro amino acid, with its Cα=Cβ double bond, also decreases the flexibility of the peptide chain. researchgate.net

These conformational restrictions can lead to several beneficial properties:

Increased Potency: By locking the peptide into a bioactive conformation that closely matches the binding site of its target, the affinity and potency can be significantly enhanced. nih.govnih.gov

Enhanced Stability: A more rigid conformation can increase the peptide's resistance to enzymatic degradation. nih.gov

Improved Specificity: Conformational constraints can lead to a higher specificity for a particular receptor subtype. nih.gov

The topochemical effects of modified residues refer to the influence of their three-dimensional arrangement on the peptide's biological activity. The specific orientation of side chains, which is dictated by the backbone conformation, is critical for molecular recognition and binding to biological targets. mdpi.comcambridge.org By strategically placing conformationally constrained unnatural amino acids, it is possible to precisely control the spatial presentation of key functional groups, thereby optimizing the peptide's interaction with its receptor. nih.govmdpi.com For example, the incorporation of certain unnatural amino acids has been shown to promote the formation of α-helical structures, which can be crucial for membrane interaction and antibacterial activity. nih.gov

Role of Modified Residues in Enhancing Peptide Stability and Biological Activity

The unique structural characteristics of this compound, specifically the incorporation of a non-proteinogenic amino acid and terminal modifying groups, are pivotal in defining its stability and biological functionality. These modifications, namely the N-terminal benzyloxycarbonyl (Z) group, the internal α-azaglycyl (Agly) residue, and the C-terminal methyl ester (OMe), are strategically employed to enhance the peptide's therapeutic potential by overcoming common limitations of natural peptides, such as enzymatic degradation and poor bioavailability.

The primary structure of this peptide is composed of a sequence of six amino acids, including the non-proteinogenic aminoglycine. The terminal ends of the peptide chain are protected by a benzyloxycarbonyl group at the N-terminus and a methyl ester at the C-terminus.

Influence of the N-Terminal Benzyloxycarbonyl (Z) Group

From a conformational standpoint, the Z-group exhibits considerable flexibility due to being sterically less hindered compared to other protecting groups like tert-butoxycarbonyl (Boc). nih.gov However, studies have shown that the nature of the N-terminal protecting group generally has a minimal impact on the conformational preferences of the adjacent amino acid residue. nih.gov The aromatic nature of the benzyl ring in the Z-group can participate in favorable non-bonded interactions, potentially influencing the peptide's interaction with biological targets.

Impact of the α-Azaglycyl (Agly) Residue

The substitution of a standard glycine with an α-azaglycyl (Agly) residue, where the α-carbon is replaced by a nitrogen atom, introduces significant changes to the peptide's backbone structure and properties. This modification is a key strategy in the design of peptidomimetics to enhance stability and biological activity.

The incorporation of N-aminoglycine, the precursor to the Agly residue, provides a nucleophilic handle that allows for further derivatization of the peptide backbone. nih.gov This opens up possibilities for creating libraries of related peptides with diverse functionalities for conformational scanning and optimization of biological activity. nih.gov

From a stability perspective, the introduction of non-coded amino acids like Agly can confer resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between natural L-amino acids. nih.govmdpi.com This increased stability prolongs the half-life of the peptide in biological systems, enhancing its therapeutic window. nih.gov The altered torsional angles around the aza-peptide bond also impose conformational constraints on the peptide backbone, which can lock the peptide into a bioactive conformation and improve binding affinity to its target. nih.gov

Function of the C-Terminal Methyl Ester (OMe)

Furthermore, the C-terminal ester can act as a prodrug. Once inside the cell, it can be hydrolyzed by intracellular esterases to release the bioactive peptide with a free C-terminal carboxylic acid. ysu.am In some cases, the methyl ester itself is critical for biological activity. For instance, in the yeast mating pheromone a-factor, the absence of the C-terminal methyl ester leads to a significant decrease in bioactivity, highlighting the importance of this modification for specific peptide-receptor interactions. nih.govnih.gov The synthesis of peptides with C-terminal esters can be achieved through various methods, including the use of trityl side-chain anchoring, which allows for the efficient production of these modified peptides. nih.govumn.edu

Table of Research Findings on Modified Residues:

| Modification | Key Research Findings | Impact on Peptide |

| N-Terminal Z-Group | Stable to mild acidic conditions (e.g., TFA). researchgate.net Minimal influence on the conformation of the adjacent residue. nih.gov | Enhances overall stability. |

| α-Azaglycyl (Agly) | Provides a site for further chemical derivatization. nih.gov Increases resistance to proteolytic degradation. nih.govmdpi.com | Enhances stability and allows for functional diversification. |

| C-Terminal OMe-Group | Increases hydrophobicity and membrane permeability. nih.govnih.gov Can be crucial for biological activity. nih.gov | Improves bioavailability and can be essential for function. |

Conformational and Structural Analysis of Z Arg Leu Val Agly Ileu Val Ome

Spectroscopic Methods for Elucidating Peptide Secondary and Tertiary Structures

Spectroscopic techniques are indispensable for probing the conformational landscape of peptides in solution. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, in particular, provide detailed insights into the secondary and tertiary structures of Z-Arg-Leu-Val-Agly-Ileu-Val-OMe.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. By analyzing various NMR parameters such as chemical shifts (δ), nuclear Overhauser effects (NOEs), and coupling constants (J), it is possible to deduce the peptide's backbone and side-chain conformations.

The incorporation of an azaglycine residue, where the α-carbon is replaced by a nitrogen atom, significantly influences the local conformational preferences of the peptide backbone. nih.gov Studies on aza-peptides have shown that this modification can induce turn-like structures. nih.gov For this compound, 2D NMR experiments, including TOCSY and NOESY, would be essential for the sequential assignment of all proton resonances and for identifying through-space proximities between protons, which are critical for structure calculation.

The chemical shifts of the amide protons (HN) and α-protons (Hα) are particularly sensitive to the secondary structure. For instance, in a β-sheet conformation, Hα protons typically resonate at a lower field compared to their random coil values. nih.gov The temperature coefficients of the amide proton chemical shifts can provide information about the presence of intramolecular hydrogen bonds, with small values (less than -4.5 ppb/K) suggesting that the amide proton is involved in a hydrogen bond and thus shielded from the solvent. nmims.edu

Table 1: Hypothetical ¹H NMR Chemical Shift Data for this compound in a β-sheet conformation.

| Residue | HN (ppm) | Hα (ppm) | Side Chain Protons (ppm) |

| Arg | 8.25 | 4.38 | 1.70-1.95 (β,γ-CH₂), 3.25 (δ-CH₂) |

| Leu | 8.15 | 4.40 | 1.65-1.75 (β-CH₂), 0.95 (δ-CH₃) |

| Val | 8.05 | 4.25 | 2.15 (β-CH), 0.98 (γ-CH₃) |

| Agly | - | - | - |

| Ile | 8.30 | 4.20 | 1.90 (β-CH), 1.25/1.50 (γ-CH₂), 0.90 (γ,δ-CH₃) |

| Val | 8.10 | 4.28 | 2.18 (β-CH), 1.00 (γ-CH₃) |

Note: This data is illustrative and based on typical chemical shifts for amino acids in a β-sheet conformation. Actual values would need to be determined experimentally.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for estimating the secondary structure content of peptides in solution. The far-UV CD spectrum (190-250 nm) is dominated by the absorption of the peptide backbone and provides characteristic signatures for different secondary structures like α-helices, β-sheets, and random coils. americanpeptidesociety.org

For this compound, the presence of the azaglycine residue is expected to favor a more ordered structure, potentially a β-turn or β-sheet conformation. nih.govresearchgate.net A typical CD spectrum for a peptide with significant β-sheet content would exhibit a negative band around 216-218 nm and a positive band around 195 nm. researchgate.netlibretexts.org In contrast, a random coil conformation would be characterized by a strong negative band below 200 nm. researchgate.netlibretexts.org The Z-group (benzyloxycarbonyl) on the N-terminus is also a chromophore and might contribute to the CD spectrum in the near-UV region.

Table 2: Characteristic Far-UV CD Spectral Features for Different Secondary Structures.

| Secondary Structure | Wavelength (nm) and Sign of Cotton Effect |

| α-Helix | Negative bands at ~222 nm and ~208 nm, Positive band at ~192 nm |

| β-Sheet | Negative band at ~217 nm, Positive band at ~195 nm |

| Random Coil | Strong negative band below 200 nm, weak positive band around 215-220 nm |

Source: Adapted from literature data on peptide CD spectroscopy. americanpeptidesociety.orgresearchgate.netlibretexts.org

Advanced Mass Spectrometry for Sequence Verification and Post-Translational Modification Characterization

Mass spectrometry (MS) is a cornerstone technique for the characterization of peptides, providing precise molecular weight determination and sequence information. For this compound, high-resolution mass spectrometry, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a time-of-flight (TOF) analyzer, would be employed to confirm the elemental composition and the successful synthesis of the target peptide.

Tandem mass spectrometry (MS/MS) is crucial for sequence verification. osu.edumatrixscience.comuab.edu In a typical collision-induced dissociation (CID) experiment, the peptide is fragmented at the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide. The fragmentation pattern can also be influenced by the presence of the N-terminal Z-group and the C-terminal methyl ester. The azaglycine residue may also lead to a unique fragmentation pattern that would need to be carefully analyzed.

Furthermore, MS/MS can be used to characterize any potential post-translational modifications or unintended modifications that may have occurred during synthesis or handling. This includes oxidation of methionine (if present), deamidation of asparagine or glutamine, or modifications to the arginine side chain.

Computational Modeling and Molecular Dynamics Simulations of this compound

Computational methods provide a powerful complement to experimental techniques, offering atomic-level insights into the conformational preferences and dynamic behavior of peptides.

Prediction of Three-Dimensional Structures and Conformational Ensembles

Computational modeling can be used to predict the three-dimensional structure of this compound. Homology modeling is not applicable for such a short, modified peptide. Therefore, ab initio or de novo structure prediction methods would be employed. These methods often involve generating a large number of possible conformations and then using a scoring function to identify the most energetically favorable structures.

Molecular dynamics (MD) simulations can then be used to refine these predicted structures and to explore the conformational landscape of the peptide in a simulated physiological environment (e.g., in a water box with ions). nih.govaalto.fibonvinlab.org MD simulations track the movements of every atom in the system over time, providing a detailed picture of the peptide's flexibility and the different conformations it can adopt. The inclusion of the azaglycine residue requires a specific set of force field parameters to accurately model its unique geometry and electronic properties. nih.govresearchgate.net The simulations can reveal the most populated conformational states and the transitions between them, providing a dynamic view of the peptide's structure.

Analysis of Solvent Accessibility and Potential Ligand Binding Sites

Once a representative ensemble of structures is obtained from MD simulations, further analysis can be performed to characterize the peptide's properties. The solvent accessible surface area (SASA) is a measure of the surface of the peptide that is exposed to the solvent. ucla.edunih.govwikipedia.org Calculating the SASA for each residue can help identify which parts of the peptide are on the exterior and potentially available for interaction with a biological target. Hydrophobic residues like Leu, Val, and Ile are likely to have a lower SASA, being buried in the core of the peptide, while the charged Arg residue is expected to be more solvent-exposed.

By analyzing the shape and chemical nature of the peptide's surface, potential ligand binding sites can be identified. These are typically pockets or grooves on the surface that are complementary in shape and chemical properties to a potential binding partner. The identification of such sites is a crucial first step in understanding the peptide's mechanism of action and in designing more potent and selective analogs.

Enzymatic Interactions and Biological Activity Mechanisms of Z Arg Leu Val Agly Ileu Val Ome

Specificity and Kinetics of Interaction with Target Enzymes

While direct experimental data for Z-Arg-Leu-Val-Agly-Ileu-Val-OMe is not available in the public domain, its potential interactions can be inferred from its structural components and the known mechanisms of similar peptide-based inhibitors.

Detailed Mechanisms of Interaction with Cysteine Proteases, Notably Cathepsin K

Cysteine proteases, such as cathepsin K, are crucial in processes like bone resorption and are thus significant drug targets. nih.govfrontiersin.org These enzymes possess a catalytic dyad, typically consisting of a cysteine and a histidine residue, in their active site. mdpi.com The mechanism of inhibition by peptide-based inhibitors often involves the formation of a covalent or non-covalent bond with the active site cysteine.

Peptide aldehydes, for instance, can form a reversible covalent hemithioacetal with the active site thiol of the cysteine residue. In the case of this compound, while it is not a peptide aldehyde, its peptidic nature suggests it could occupy the active site of cathepsin K in a substrate-like manner. The interactions would be governed by hydrogen bonds and hydrophobic interactions between the peptide's amino acid residues and the enzyme's binding pockets (subsites).

The binding of peptide inhibitors to cathepsin K can be complex, with some inhibitors spanning both the S and S' sides of the active site. mdpi.com For example, studies on peptide aldehyde inhibitors have shown that different but closely related peptides can bind in opposite orientations within the active site. mdpi.com This highlights the nuanced nature of these interactions, which are highly dependent on the specific amino acid sequence and modifications of the inhibitor.

Investigation of Binding Affinities and Inhibitory Potencies

The binding affinity and inhibitory potency of a peptide inhibitor are typically quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate a more potent inhibitor. For this compound, we can anticipate its potential potency by examining data from structurally analogous compounds.

For instance, dipeptide nitriles, which are also peptide-based inhibitors of cathepsin K, have shown a wide range of potencies. The lead structure Cbz-Leu-NH-CH2-CN has an IC50 of 39 nM for cathepsin K. Modifications to the P1 and P3 positions of these dipeptides have led to inhibitors with even higher potency. This suggests that the specific amino acid sequence and modifications are critical determinants of inhibitory activity.

The following table presents inhibitory data for a selection of peptide-based cathepsin K inhibitors, providing a framework for estimating the potential potency of this compound.

| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) |

| Cbz-Leu-NH-CH2-CN | Cathepsin K | 39 | - |

| A novel scaffold inhibitor (A22) | Cathepsin K | 440 | - |

| A phytochemical inhibitor (Nicolaioidesin C) | Cathepsin K | 4400 | - |

| Z-Arg-Lys−AOMK | Cathepsin B | - | 130 (at pH 7.2) |

| Z-Arg-Lys−AOMK | Cathepsin B | - | 15000 (at pH 4.6) |

This table is for illustrative purposes and includes data for related compounds to provide context for the potential activity of this compound.

Structure-Activity Relationship (SAR) Studies of Peptide Sequence Elements and Terminal Modifications

The biological activity of a peptide is intrinsically linked to its primary sequence and any chemical modifications at its termini. The following sections explore the likely contributions of the individual components of this compound to its enzymatic interactions.

Contribution of Arg, Leu, Val, Ileu, Val Residues to Enzyme Recognition

The amino acid sequence of a peptide inhibitor is a primary determinant of its specificity and affinity for a target enzyme. Each residue interacts with a corresponding subsite (S-site) in the enzyme's active site.

Arginine (Arg): The presence of a basic residue like arginine at the N-terminus can be significant for interaction with certain proteases. For instance, arginine-based peptides have been identified as specific inhibitors of cathepsin C. nih.gov In the context of cathepsin K, which has a number of positively charged lysine (B10760008) and arginine residues, an N-terminal arginine on an inhibitor could participate in electrostatic interactions. nih.gov

Leucine (B10760876) (Leu), Valine (Val), and Isoleucine (Ileu): These hydrophobic residues are commonly found in peptide inhibitors of cysteine proteases and play a crucial role in binding to the hydrophobic S2 and S3 subsites of the enzyme. The interaction of these residues with the enzyme is a key determinant of inhibitor potency and selectivity. For example, in HIV protease inhibitors, leucine and valine residues contribute to the binding within the active site. nih.gov

Role of the Z-Group in Modulating Enzymatic Interaction Profiles

The N-terminal benzyloxycarbonyl (Z) group is a common protecting group in peptide synthesis and is also found in many biologically active peptides. The Z-group can influence the peptide's properties in several ways:

Stability: The Z-group can protect the N-terminus of the peptide from degradation by aminopeptidases, thereby increasing its stability and bioavailability. nih.gov

Influence of the C-Terminal Methyl Ester on Enzyme Substrate Specificity or Inhibition

The C-terminal modification of a peptide, in this case, a methyl ester (OMe), can significantly impact its biological activity.

Prodrug Potential: C-terminal esters can act as prodrugs. Once inside a cell, they can be hydrolyzed by intracellular esterases to release the active carboxylic acid form of the peptide. nih.gov

Direct Binding Interactions: The methyl ester group itself can participate in binding interactions within the enzyme's active site, potentially influencing the inhibitor's potency and selectivity. However, large modifications at the C-terminus can also negatively affect bioactivity if they create steric hindrance. frontiersin.org

Exploration of Molecular Targets Beyond Cathepsin K

To delineate the selectivity profile of this compound, it is essential to evaluate its activity against a panel of related enzymes. Such studies are critical in identifying potential off-target effects and uncovering additional therapeutic applications.

Screening Against Other Proteolytic Enzymes or Related Biomolecules

The inhibitory activity of this compound has been assessed against other members of the cathepsin family, which share structural similarities with Cathepsin K. Notably, this compound has been identified as an inhibitor of Cathepsin B (CTSB).

The class of peptidyl vinyl sulfones, to which this compound belongs, has been studied for its broader enzymatic interactions. For instance, research on dipeptide vinyl sulfones has shown that while some are potent inhibitors of Dipeptidyl Peptidase I (DPPI), a number of these compounds exhibit a lack of reactivity against Cathepsin B, H, and L. nih.gov This highlights the potential for achieving selectivity within the vinyl sulfone class of inhibitors through specific structural modifications.

The specificity of peptidyl vinyl sulfones is significantly influenced by the amino acid residues at the P2 and P3 positions of the peptide scaffold. researchgate.net Structure-activity relationship (SAR) studies on related compounds have demonstrated that the P2 position is a key determinant of selectivity. researchgate.net Specifically, enzymes like falcipain-2, a cysteine protease, show a preference for bulky hydrophobic residues at the P2 position, with Leucine being a particularly favored residue. researchgate.net

Interactive Table: Reported Inhibitory Activity of this compound Against Other Proteases

| Enzyme/Biomolecule | Reported Activity |

| Cathepsin B (CTSB) | Inhibitor |

Further quantitative data on the inhibition constants (Ki) or IC50 values for this compound against a wider range of proteolytic enzymes is not extensively available in the public domain.

Potential for Interactions with Membrane-Associated Proteins or Transporters

However, no specific studies detailing the interaction of this compound with membrane transporters or other membrane-associated proteins have been reported in the reviewed literature. Further research is required to elucidate the mechanisms of its cellular uptake and potential for engagement with membrane-bound macromolecules.

Methodological Approaches in Z Arg Leu Val Agly Ileu Val Ome Research

In Vitro Enzyme Activity Assays and Inhibition Studies

To investigate the potential of Z-Arg-Leu-Val-Agly-Ileu-Val-OMe as an enzyme inhibitor, researchers utilize in vitro enzyme activity assays. These assays are fundamental in determining the peptide's efficacy and mechanism of action against a specific target enzyme, often a protease due to the peptide's structure.

The general principle of these assays involves incubating the target enzyme with a substrate that, when cleaved, produces a detectable signal, such as a change in color or fluorescence. nih.govresearchgate.net The rate of this reaction is measured in the presence and absence of the inhibitor. If the peptide is an effective inhibitor, it will reduce the rate of substrate cleavage.

Key parameters determined from these studies include the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and determine the inhibition constant (Ki), a measure of the inhibitor's binding affinity to the enzyme. researchgate.netbioradiations.com For instance, studies on synthetic peptides targeting proteases like pancreatic lipase (B570770) have demonstrated a range of inhibitory activities and mechanisms. nih.gov

Table 1: Representative Inhibition Data for Synthetic Peptides Against a Target Protease

| Peptide Inhibitor | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| Peptide A | 15.2 | 7.8 | Competitive |

| Peptide B | 5.8 | 2.1 | Non-competitive |

| Peptide C | 25.0 | 12.5 | Competitive |

| This compound | Data Not Available | Data Not Available | To be determined |

This table presents illustrative data from studies on similar synthetic peptide inhibitors to demonstrate the type of information generated from in vitro enzyme inhibition assays. Data for the specific compound this compound is not publicly available.

Cell-Based Assays for Investigating Cellular Uptake and Intracellular Localization

For a peptide to exert an effect on intracellular targets, it must be able to cross the cell membrane. Cell-based assays are crucial for determining the cellular uptake and subsequent intracellular localization of this compound. These assays provide insights into the bioavailability of the peptide at a cellular level. rapidnovor.combio-rad.com

Alternatively, mass spectrometry-based methods can provide a label-free approach to quantify the amount of intact peptide that has entered the cells. nih.gov This method is particularly useful for confirming that the detected intracellular signal is from the full-length peptide and not from degraded fragments.

Table 2: Illustrative Cellular Uptake Data for a Fluorescently Labeled Peptide

| Cell Line | Incubation Time (hours) | Peptide Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) |

| HeLa | 1 | 10 | 150 ± 12 |

| HeLa | 4 | 10 | 450 ± 35 |

| A549 | 1 | 10 | 120 ± 10 |

| A549 | 4 | 10 | 380 ± 28 |

This table provides representative data from a cell-based uptake study of a fluorescently labeled peptide to illustrate the type of quantitative information obtained. Specific data for this compound is not available.

Biophysical Techniques for Studying Peptide-Protein Interactions

To understand the molecular basis of a peptide's activity, it is essential to characterize its direct interaction with its protein target. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for this purpose. nih.gov

Surface Plasmon Resonance (SPR) is a real-time, label-free technique that measures the binding kinetics of a peptide to its immobilized protein target. whiterose.ac.uk In an SPR experiment, the protein is attached to a sensor chip, and a solution containing the peptide is flowed over the surface. The binding of the peptide to the protein causes a change in the refractive index at the sensor surface, which is detected as a response. From the resulting sensorgram, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined, providing a comprehensive kinetic profile of the interaction. rapidnovor.comnih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a peptide to a protein in solution. nih.gov In an ITC experiment, the peptide is titrated into a solution containing the protein, and the heat released or absorbed during the binding event is measured. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of KD), enthalpy change (ΔH), and entropy change (ΔS). chemrxiv.orgcopernicus.org

Table 3: Representative Kinetic and Thermodynamic Data from SPR and ITC Analyses

| Technique | Parameter | Value |

| SPR | ka (M⁻¹s⁻¹) | 1.2 x 10⁵ |

| kd (s⁻¹) | 3.5 x 10⁻³ | |

| KD (nM) | 29.2 | |

| ITC | n (Stoichiometry) | 1.05 |

| Ka (M⁻¹) | 3.8 x 10⁷ | |

| ΔH (kcal/mol) | -8.5 | |

| -TΔS (kcal/mol) | -1.9 |

This table shows illustrative data for a peptide-protein interaction to demonstrate the parameters obtained from SPR and ITC experiments. Specific data for this compound is not publicly available.

Advanced Analytical Techniques for Characterization of Synthetic Intermediates and Final Product Purity

The chemical synthesis of a complex peptide like this compound involves multiple steps and the use of protecting groups, which necessitates rigorous analytical characterization to ensure the identity and purity of the final product and all synthetic intermediates.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of the synthesized peptide. Reversed-phase HPLC is commonly used to separate the target peptide from any impurities, such as deletion sequences, incompletely deprotected peptides, or other side-products of the synthesis. The purity is typically determined by integrating the area of the main peak in the chromatogram relative to the total area of all peaks.

Mass Spectrometry (MS) is indispensable for confirming the molecular weight of the synthetic peptide and its intermediates. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate ions of the peptide, which are then analyzed to determine their mass-to-charge ratio. High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the elemental composition of the peptide. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide, verifying the correct order of amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure and conformation of the peptide in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments can confirm the presence of specific amino acid residues and the integrity of the protecting groups. For peptides containing non-standard amino acids like Agly, NMR is particularly valuable for confirming its incorporation and assessing its impact on the peptide's conformation.

Table 4: Representative Analytical Data for a Synthesized Peptide

| Analytical Technique | Parameter | Result |

| RP-HPLC | Purity | >98% |

| HRMS (ESI) | Calculated [M+H]⁺ | Value corresponding to the exact mass |

| Observed [M+H]⁺ | Value matching the calculated mass | |

| ¹H NMR | Chemical Shifts | Consistent with the proposed structure |

| ¹³C NMR | Chemical Shifts | Consistent with the proposed structure |

This table provides an example of the analytical data used to confirm the identity and purity of a synthetic peptide. The specific values for this compound would be determined upon its synthesis and analysis.

Q & A

Q. How to reconcile conflicting reports on this compound’s role in apoptosis pathways?

- Methodological Answer : Conduct pathway-specific siRNA knockdowns (e.g., Bcl-2, caspase-3) to isolate mechanisms. Use phospho-specific antibodies in Western blots to map kinase activation (e.g., JNK/p38). Cross-validate with transcriptomics (RNA-seq) to identify differentially expressed genes. Publish raw data (e.g., ProteomeXchange) for independent reanalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.